2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is an organic compound with the molecular formula C8H12N2O. This compound belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the amine group at the 6th position and the methyl group at the 2nd position of the benzoxazole ring makes this compound unique in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclization Method: : One common method to synthesize 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine involves the cyclization of appropriate precursors. For instance, starting from 2-methylphenol, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization with appropriate reagents under controlled conditions.
-
Reductive Amination: : Another method involves the reductive amination of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and automated systems to control temperature and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes under strong oxidizing conditions.
-
Reduction: : Reduction of the oxazole ring can lead to the formation of dihydro or tetrahydro derivatives, depending on the reducing agent and conditions used.
-
Substitution: : The amine group at the 6th position can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Formation of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid.
Reduction: Formation of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the oxazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the amine group at the 6th position, leading to different reactivity and applications.
4,5,6,7-Tetrahydrobenzo[d]oxazol-6-amine:
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazole: Lacks the amine group, resulting in different chemical behavior and applications.
Uniqueness
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique structure and reactivity make it a valuable compound for scientific exploration and practical use.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C8H12N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h6H,2-4,9H2,1H3 |
InChI Key |
LTZBOHCJWGOTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)CC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.